An In-depth Technical Guide to the Synthesis and Characterization of Methyl 12-aminododecanoate hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 12-aminododecanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 12-aminododecanoate hydrochloride, a valuable intermediate in various organic syntheses, including applications in pharmaceuticals and biochemistry.[1] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthesis workflow.
Introduction
Methyl 12-aminododecanoate hydrochloride is the hydrochloride salt of the methyl ester of 12-aminododecanoic acid. It is a white to off-white crystalline solid soluble in water.[1][2] Its structure, featuring a long aliphatic chain, a terminal amino group, and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules, including polyamides and long-chain functionalized organic compounds.[1]
Table 1: Physicochemical Properties of Methyl 12-aminododecanoate hydrochloride
| Property | Value | Reference |
| CAS Number | 4271-86-7 | [1][2][3] |
| Molecular Formula | C₁₃H₂₈ClNO₂ | [1][2][3] |
| Molecular Weight | 265.82 g/mol | [1][3] |
| Melting Point | 157-160 °C | [2][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water, methanol (B129727), and tetrahydrofuran.[2] Slightly soluble in DMSO.[4] | |
| Storage Temperature | -20°C | [2][4] |
Synthesis of Methyl 12-aminododecanoate hydrochloride
The synthesis of Methyl 12-aminododecanoate hydrochloride is typically achieved through the esterification of 12-aminododecanoic acid. Two common and effective methods are presented below.
Method 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
This method is favored for its mild reaction conditions and operational simplicity.
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Reaction Setup: To a round-bottom flask, add 12-aminododecanoic acid (1 equivalent).
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Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the flask with stirring.
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Solvent Addition: Add anhydrous methanol (sufficient volume to ensure stirring) to the mixture.
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Reaction: Stir the resulting suspension or solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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Purification: The resulting solid is the desired product, Methyl 12-aminododecanoate hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Method 2: Fischer Esterification using Thionyl Chloride in Methanol
This is a classic and efficient method for the preparation of amino acid methyl ester hydrochlorides.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 12-aminododecanoic acid (1 equivalent) in anhydrous methanol.
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Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux. Monitor the reaction by TLC until all the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove excess methanol and thionyl chloride.
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Purification: The crude product can be purified by trituration with diethyl ether followed by filtration to yield the white solid product.
Table 2: Physicochemical Properties of the Starting Material: 12-Aminododecanoic Acid
| Property | Value |
| CAS Number | 693-57-2 |
| Molecular Formula | C₁₂H₂₅NO₂ |
| Molecular Weight | 215.33 g/mol |
| Melting Point | 185-187 °C |
| Appearance | White powder or crystals |
| Solubility | Slightly soluble in water |
Characterization of Methyl 12-aminododecanoate hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the ester group (-CH₂-COO) would appear as a triplet around 2.3 ppm. The methylene protons adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) are expected to be a triplet in the range of 2.9-3.1 ppm. The large number of methylene groups in the long aliphatic chain will result in a broad multiplet between 1.2 and 1.7 ppm. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should exhibit a peak for the carbonyl carbon of the ester at approximately 174 ppm. The carbon of the methyl ester group (-OCH₃) is expected around 51-52 ppm. The methylene carbon adjacent to the ester group (-CH₂-COO) would be in the range of 34-35 ppm, and the methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺) would appear around 40-41 ppm. The remaining methylene carbons of the long chain will produce a series of peaks between 24 and 30 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule.
Table 3: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, Broad | N-H stretch of the ammonium salt (-NH₃⁺) |
| ~2920 and ~2850 | Strong | C-H stretch of methylene groups |
| ~1740 | Strong | C=O stretch of the ester |
| ~1580 | Medium | N-H bend of the ammonium salt (-NH₃⁺) |
| ~1250 | Strong | C-O stretch of the ester |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely lead to fragmentation. The molecular ion peak [M]⁺ (for the free base, C₁₃H₂₇NO₂) at m/z 229 would be expected, although it might be weak. Common fragmentation patterns would involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 198, and cleavage at the carbonyl group. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation pathway for amines.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis protocols.
Caption: Synthesis workflow using the TMSCl method.
